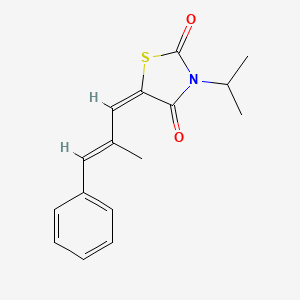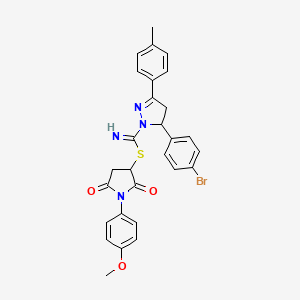![molecular formula C18H19ClO5 B5202557 allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl coumarin ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester is not fully understood. However, it is believed to exert its effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
Allyl coumarin ester has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of ROS, which are known to cause oxidative stress and damage to cells. Additionally, this compound coumarin ester has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester in lab experiments is its low toxicity and high stability. Additionally, it is relatively easy to synthesize and can be used in a variety of assays. However, one limitation of using this compound coumarin ester is that it may not be suitable for all types of experiments, as its properties may vary depending on the specific conditions used.
Zukünftige Richtungen
There are several potential future directions for research on allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound coumarin ester and its effects on various signaling pathways in cells. Finally, the development of new synthesis methods and the optimization of existing methods may help to improve the efficiency and yield of this compound coumarin ester production.
Synthesemethoden
Allyl coumarin ester can be synthesized through the reaction between coumarin and allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate acetate in the presence of a base catalyst. This reaction results in the formation of a yellowish liquid with a distinct odor.
Wissenschaftliche Forschungsanwendungen
Allyl coumarin ester has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for use in the food and pharmaceutical industries. Additionally, allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate coumarin ester has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
prop-2-enyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO5/c1-3-5-6-12-8-17(20)24-15-10-16(14(19)9-13(12)15)23-11-18(21)22-7-4-2/h4,8-10H,2-3,5-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBLWKHSQSFLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)
![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)

![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)